molecular formula C15H14ClN3O2 B8241518 tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate

tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate

Cat. No.: B8241518
M. Wt: 303.74 g/mol
InChI Key: IHDUNYPPHYFNGR-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The compound is notable for its unique structure, which includes a pyrrolo[2,3-b:4,5-c’]dipyridine core with a tert-butyl ester and a chlorine substituent. This structure imparts specific chemical properties that make it valuable in various scientific research applications.

Preparation Methods

The synthesis of tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b4,5-c’]dipyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the Chlorine Substituent: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar core structure but with a bromine substituent instead of chlorine.

    Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: This compound features a different ring system but shares the tert-butyl ester and chlorine substituents.

The uniqueness of tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)19-11-6-7-17-8-10(11)9-4-5-12(16)18-13(9)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDUNYPPHYFNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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